4-Chloro-1-ethenyl-2-nitrobenzene
Description
4-Chloro-1-ethenyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2, a chlorine atom (-Cl) at position 4, and an ethenyl (vinyl, -CH=CH₂) group at position 1. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related analogs (e.g., ethyl or ethoxy substituents) .
Its molecular formula is likely C₈H₅ClNO₂, with a molecular weight of 183.58 g/mol (calculated from substituent contributions).
Properties
CAS No. |
146667-89-2 |
|---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-1-ethenyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h2-5H,1H2 |
InChI Key |
PFMOOHLTRKNGDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Nitroaromatic Compounds
Key Comparisons:
Substituent Electronic Effects: Nitro Group: A strong electron-withdrawing meta/para-director present in all compounds, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution under specific conditions. Chloro Group: Moderately electron-withdrawing via inductive effects, ortho/para-directing. In 4-Chloro-1-ethenyl-2-nitrobenzene, the 4-Cl and 2-NO₂ create a conjugated electron-deficient ring, contrasting with 1-chloro-4-nitrobenzene’s simpler para-substitution . Ethenyl vs. Ethyl/Ethoxy:
- Ethenyl: Electron-withdrawing via conjugation, enabling polymerization or cycloaddition.
- Ethyl: Electron-donating via inductive effects, increasing steric bulk.
- Ethoxy: Strongly electron-donating via resonance, altering reactivity (e.g., enhanced nucleophilic substitution) .
Reactivity and Applications: 4-Chloro-1-ethenyl-2-nitrobenzene: The ethenyl group offers sites for addition reactions (e.g., bromination) or copolymerization, making it a candidate for functional materials. 1-Chloro-4-nitrobenzene: Industrial intermediate for rubber antioxidants; simpler structure aids in large-scale synthesis .
Hazard Profiles :
- Nitroaromatics generally exhibit toxicity (e.g., 4-Chloro-2-ethyl-1-nitrobenzene is classified as H301/H311/H331: toxic if swallowed, in contact with skin, or inhaled) . 4-Chloro-1-ethenyl-2-nitrobenzene likely shares similar hazards due to nitro and chloro groups.
Synthesis and Characterization :
- Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () are synthesized via acyl chloride reactions, suggesting that 4-Chloro-1-ethenyl-2-nitrobenzene could be prepared via Friedel-Crafts alkylation or nitration of pre-substituted benzene derivatives.
- Structural validation techniques (e.g., X-ray crystallography via SHELX software ) are critical for confirming substituent positions in such isomers.
Research Findings and Data Gaps
- Thermal Stability : Ethyl and ethoxy derivatives show moderate stability, but ethenyl’s double bond may lower thermal resistance compared to saturated analogs.
- Solubility: Limited data exist, but nitroaromatics are typically soluble in organic solvents (e.g., dichloromethane, acetone).
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